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Compound of Interest

Compound Name: 4-Methoxycinnamaldehyde

Cat. No.: B7890676 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxycinnamaldehyde (molecular formula C₁₀H₁₀O₂), a compound of interest in flavor,

fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting

quantitative data in structured tables and outlining the experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for 4-Methoxycinnamaldehyde,

which confirm the presence of the aromatic ring, the aldehyde group, the vinyl group, and the

methoxy group.

¹H NMR Data
The ¹H NMR spectrum of 4-Methoxycinnamaldehyde was acquired on a 400 MHz

spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are

reported in parts per million (ppm) relative to the residual solvent peak.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7890676?utm_src=pdf-interest
https://www.benchchem.com/product/b7890676?utm_src=pdf-body
https://www.benchchem.com/product/b7890676?utm_src=pdf-body
https://www.benchchem.com/product/b7890676?utm_src=pdf-body
https://www.benchchem.com/product/b7890676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7890676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.57 d 7.7 1H
Aldehyde proton

(-CHO)

7.46 d 8.7 2H

Aromatic protons

(ortho to -

CH=CHCHO)

7.35 d 16.0 1H
Vinylic proton (-

CH=CHCHO)

6.89 d 8.7 2H
Aromatic protons

(ortho to -OCH₃)

6.55 dd 16.0, 7.7 1H
Vinylic proton (-

CH=CHCHO)

3.82 s - 3H
Methoxy protons

(-OCH₃)

Data sourced from multiple references, including analysis of cinnamaldehyde-type lignin model

substances.[1]

¹³C NMR Data
The ¹³C NMR spectrum was recorded at 101 MHz in CDCl₃. The chemical shifts (δ) are

reported in ppm.
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Chemical Shift (δ) ppm Assignment

193.8 Aldehyde Carbonyl (C=O)

161.6 Aromatic Carbon (C-OCH₃)

145.0 Vinylic Carbon (-CH=CHCHO)

129.9 Aromatic Carbons (ortho to -CH=CHCHO)

127.2 Aromatic Carbon (ipso to -CH=CHCHO)

115.5 Vinylic Carbon (-CH=CHCHO)

114.5 Aromatic Carbons (ortho to -OCH₃)

55.5 Methoxy Carbon (-OCH₃)

Data is consistent with spectra available in chemical databases.[2][3]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

gas-phase IR spectrum of 4-Methoxycinnamaldehyde shows several characteristic

absorption bands.[4]
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2900 Medium C-H stretch (methoxy)[5]

~2800 and ~2700 Medium C-H stretch (aldehyde)[5]

~1700 Strong
C=O stretch (conjugated

aldehyde)[5]

~1600-1585 Medium-Strong C=C stretch (aromatic ring)[6]

~1500-1400 Medium C=C stretch (aromatic ring)[6]

~1250 Strong C-O-C stretch (aryl ether)

~970 Strong C-H bend (trans-alkene)

~850-800 Strong
C-H bend (p-disubstituted

benzene)[5]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-Methoxycinnamaldehyde results in

fragmentation of the molecule, providing insights into its structure. The molecular ion peak and

major fragment ions are tabulated below.[7][8]

m/z Relative Intensity (%) Assignment

162 100 Molecular Ion [M]⁺

161 80 [M-H]⁺

131 50 [M-CHO]⁺

119 30 [M-C₂H₃O]⁺

103 25 [C₇H₇O]⁺

91 40 [C₇H₇]⁺ (Tropylium ion)

77 35 [C₆H₅]⁺ (Phenyl ion)
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of 4-Methoxycinnamaldehyde (approximately 5 mg) is

dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

Instrument Setup: The NMR spectra are typically acquired on a 400 or 500 MHz

spectrometer.[9]

¹H NMR Acquisition: The ¹H NMR spectrum is recorded. Chemical shifts are referenced to

the residual solvent signal (CDCl₃: δ = 7.26 ppm).[2]

¹³C NMR Acquisition: The ¹³C NMR spectrum is then acquired. Chemical shifts are

referenced to the solvent signal (CDCl₃: δ = 77.16 ppm).[2]

Data Processing: The resulting spectra are processed, which includes Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
Sample Preparation: For solid samples, a small amount of 4-Methoxycinnamaldehyde can

be mixed with KBr powder and pressed into a pellet. Alternatively, for Attenuated Total

Reflectance (ATR) FT-IR, a small amount of the solid is placed directly on the crystal.[10] For

gas-phase IR, the sample is vaporized.

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A

background spectrum is first collected and subtracted from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the functional groups present.[10]

Mass Spectrometry Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b7890676?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5518654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5518654/
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.benchchem.com/product/b7890676?utm_src=pdf-body
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7890676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification before analysis.[7]

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with

a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.[11]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of 4-
Methoxycinnamaldehyde.
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Caption: General workflow for the spectroscopic analysis of 4-Methoxycinnamaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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methoxycinnamaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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